Home > Products > Building Blocks P2549 > 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine - 58960-12-6

2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Catalog Number: EVT-1682184
CAS Number: 58960-12-6
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3,4-Dihydro-2H-1,4-benzoxazines are a class of heterocyclic organic compounds characterized by a six-membered benzene ring fused to a six-membered oxazine ring. They are considered privileged scaffolds in medicinal chemistry due to their presence in numerous biologically active compounds. [] Their versatility stems from the possibility of introducing various substituents at different positions on the benzoxazine ring, allowing for the fine-tuning of their pharmacological properties. []

2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines

Compound Description: This class of compounds, featuring a 2,2-dimethyl substitution pattern on the benzoxazine ring, has been investigated as potential inhibitors of insulin release and as vascular smooth muscle relaxants. They are considered isosteres of 2,2-dimethylchromans, which exhibit potassium channel-opening properties. []

Relevance: These compounds share the core 3,4-dihydro-2H-1,4-benzoxazine structure with 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine. The key difference lies in the position of the methyl substituents; the related compounds have geminal methyl groups at the 2-position, whereas the target compound has methyl groups at the 2- and 7-positions. []

Relevance: These compounds share the core 3,4-dihydro-2H-1,4-benzoxazine structure with 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine. They highlight the impact of substituents at the 2- and 4-positions on biological activity within this chemical class. The presence of the phenylureido/thioureido groups and the differing methyl substitution pattern distinguish them from the target compound. []

2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine-1-oxide (YM934)

Compound Description: This compound, identified as YM934, emerged as a potent potassium channel activator within a study of novel 4-substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives. It demonstrated a more pronounced oral antihypertensive effect than cromakalim in studies involving conscious spontaneously hypertensive rats. []

Relevance: YM934 shares the core 3,4-dihydro-2H-1,4-benzoxazine structure with 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine. Key structural differences include the 2,2-dimethyl substitution, the 6-nitro group on the benzoxazine ring, and the presence of a 4-(pyridine-1-oxide) substituent, which collectively contribute to its potent potassium channel activating properties. []

Overview

2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic organic compound with the molecular formula C10_{10}H13_{13}NO. It belongs to the benzoxazine family, which is characterized by a fused benzene and oxazine ring structure. This compound has garnered attention due to its potential applications in materials science and pharmaceuticals, particularly for its biological activities and as a building block in synthetic chemistry .

Source

This compound can be synthesized from various precursors, including 2,7-dimethylphenol and formaldehyde, through cyclization reactions involving amines. It is available from chemical suppliers and has been the subject of numerous studies exploring its synthesis and biological properties .

Classification

2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine is classified as a heterocyclic compound due to the presence of nitrogen in the oxazine ring. It is also categorized under organic compounds with potential pharmacological properties, particularly as a calcium entry blocker affecting insulin release and vascular smooth muscle relaxation .

Synthesis Analysis

Methods

The synthesis of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine typically involves several key steps:

  1. Formation of Precursors: The reaction begins with 2,7-dimethylphenol reacting with formaldehyde in the presence of an amine.
  2. Cyclization: This step involves heating under controlled conditions to promote the formation of the benzoxazine ring.
  3. Purification: The product is purified using techniques such as recrystallization or chromatography.

Technical Details

The cyclization reaction may be optimized for yield and purity by adjusting temperature, time, and reactant concentrations. For industrial applications, continuous flow reactors are often employed to enhance production efficiency and consistency .

Molecular Structure Analysis

Structure

The molecular structure of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine features:

  • A benzene ring fused to an oxazine ring.
  • Two methyl groups attached at the 2 and 7 positions of the benzene ring.
  • A nitrogen atom incorporated into the oxazine ring.

Data

The compound has a molecular weight of approximately 163.22 g/mol. Its structure can be confirmed through techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Reactions

2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions:

  1. Oxidation: Can be oxidized to form corresponding oxides using agents like potassium permanganate.
  2. Reduction: Reduction reactions can yield different reduced forms using lithium aluminum hydride.
  3. Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Technical Details

The specific conditions for these reactions vary based on desired products. For instance:

  • Oxidation: Typically performed under acidic conditions to facilitate reaction.
  • Reduction: Carried out in an inert atmosphere to prevent unwanted side reactions.
  • Substitution: Often involves halogenating agents or nucleophiles under reflux conditions .
Mechanism of Action

Process

The primary mechanism of action for 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with pancreatic β-cell KATP_{ATP} channels and vascular smooth muscle cells.

Data

This compound acts as a calcium entry blocker that influences insulin release from pancreatic β-cells and induces relaxation in vascular smooth muscle cells. Studies have shown that it inhibits insulin release in response to glucose stimulation while promoting myorelaxation in precontracted rat aortic rings .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and acetone.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with various nucleophiles and electrophiles depending on functional groups present.

Relevant data include melting point ranges and solubility profiles that assist in understanding its behavior in different environments .

Applications

Scientific Uses

2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine has several notable applications:

  1. Pharmaceutical Development: Investigated for its potential as an anti-diabetic agent due to its effects on insulin release.
  2. Material Science: Used as a building block for synthesizing more complex molecules with desired properties.
  3. Biochemical Research: Explored for its interactions with various biochemical pathways and potential therapeutic applications .

This compound exemplifies the intersection of synthetic chemistry and biological activity, making it a valuable subject for ongoing research and development efforts.

Introduction to 2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine in Modern Drug Discovery

Structural Significance in Bioactive Heterocyclic Scaffolds

2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 58960-12-6) represents a synthetically versatile and biologically relevant heterocyclic system with the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol [1] [4] [5]. This bicyclic framework features a benzene ring fused to a six-membered oxazine ring containing both oxygen and nitrogen heteroatoms at the 1- and 4-positions, respectively. The "3,4-dihydro" designation indicates partial saturation of the heterocyclic ring, distinguishing it from fully aromatic benzoxazines. The specific methyl substitutions at the 2- and 7-positions confer distinctive electronic and steric properties that influence molecular conformation, dipole moment, and intermolecular interactions with biological targets. The stereochemistry at the 4-position (bearing the nitrogen atom) creates a chiral center, introducing the potential for enantioselective biological activity, although this aspect remains underexplored for the specific 2,7-dimethyl derivative [2] [8].

The molecule exhibits moderate lipophilicity (predicted LogP ~2.0-2.5), a property conducive to membrane permeability and bioavailability. Spectroscopic characterization, particularly NMR, reveals diagnostic signals: the diastereotopic methylene protons (CH₂ at C-3) appear as distinct doublets of doublets (typically around δ 3.7-4.0 ppm and δ 3.9-4.2 ppm in CDCl₃), while the methine proton (CH at C-4) resonates as a multiplet or apparent triplet near δ 4.8-5.0 ppm. The aromatic protons of the benzene ring display a characteristic pattern consistent with a 1,2,4-trisubstituted system due to the methyl group at C-7 [2] [8]. This well-defined and modifiable structure serves as a robust molecular platform for generating chemical libraries aimed at probing diverse biological activities.

Table 1: Fundamental Chemical Characteristics of 2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine

PropertyValue/Description
CAS Registry Number58960-12-6
Molecular FormulaC₁₀H₁₃NO
Molecular Weight163.22 g/mol
IUPAC Name2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
Other Names3,4-Dihydro-2,7-dimethyl-2H-1,4-benzoxazine; 2,7-Dimethyl-3,4-dihydro-2H-benzo[1,4]oxazine
MDL NumberMFCD11603429
Key NMR Features (¹H)~δ 1.25 (d, 3H, CH₃-2), ~δ 2.25 (s, 3H, CH₃-7), ~δ 3.7-4.2 (m, 2H, CH₂-3), ~δ 4.8-5.0 (m, 1H, CH-4), ~δ 6.5-7.0 (m, 3H, Ar-H)

Pharmacological Relevance of 1,4-Benzoxazine Derivatives in Multitarget Drug Design

The 1,4-benzoxazine core, exemplified by 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine, is recognized as a privileged scaffold in medicinal chemistry due to its presence in compounds exhibiting a remarkably broad spectrum of biological activities. This scaffold demonstrates inherent molecular adaptability, allowing strategic decoration at multiple positions (N-4, C-2, C-3, and on the benzene ring) to fine-tune potency, selectivity, and pharmacokinetic properties [2] [6] [8]. Crucially, the scaffold facilitates interactions with diverse biological targets, making it exceptionally suitable for multitarget drug design – a paradigm essential for addressing complex diseases like cancer, where single-target therapies often fail due to compensatory mechanisms and resistance development.

Recent research highlights the significant anticancer potential of structurally modified 1,4-benzoxazines. A pivotal study rationally designed and synthesized a library of 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives, demonstrating moderate to potent activity against a panel of human cancer cell lines [2] [8]. Structure-Activity Relationship (SAR) studies from this work revealed critical determinants of activity:

  • Electron-Donating Substituents: Introduction of methoxy groups (electron-donating) on the benzoxazine ring (Ring A) significantly enhanced anti-proliferative activity compared to unsubstituted analogues. For instance, derivatives bearing a 7-methoxy group (R¹ = OMe) consistently outperformed those with R¹ = H.
  • Hydroxyl Groups: Demethylation of methoxy precursors to yield phenolic hydroxyl derivatives (e.g., compounds 14a-g) dramatically boosted potency. This enhancement is attributed to improved hydrogen-bonding capacity, altered electronic properties, and potential pro-oxidant effects within cancer cells.
  • Para-Amino Group: Incorporation of a para-amino substituent on the pendant 4-aryl ring (Ring C) yielded compounds with substantially increased cytotoxicity. This group likely participates in critical hydrogen bonding or charge interactions with cellular targets.

Notably, derivative 14f emerged as the most potent compound in this series, exhibiting impressive IC₅₀ values ranging from 7.84 µM to 16.2 µM against aggressive cancer cell lines including PC-3 (prostate), MDA-MB-231 (breast), MIA PaCa-2 (pancreas), U-87 MG (glioblastoma), and NHDF (fibroblasts). This broad-spectrum activity underscores the scaffold's potential for generating lead compounds targeting diverse malignancies [2] [8].

Beyond oncology, 1,4-benzoxazines demonstrate significant modulatory effects on ion channels. Specifically, 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines substituted at N-4 with arylureido/arylthiourea groups (e.g., compounds 8e-h) were investigated as isosteres of chroman-based KATP channel openers. While showing reduced activity on pancreatic β-cell KATP channels (SUR1/Kir6.2) compared to their chroman counterparts, some derivatives exhibited pronounced myorelaxant activity mediated via vascular smooth muscle KATP channels (SUR2B/Kir6.1) and/or calcium channel blockade [6]. For example, compound 8e (arylurea) demonstrated potent vasorelaxation (EC₅₀ = 1.9 ± 0.6 µM) in rat aortic rings, acting primarily as a calcium entry blocker. This illustrates the scaffold's versatility in hitting different targets (ion channels vs. tubulin/cancer signaling pathways) depending on the specific substitution pattern, aligning perfectly with multitarget drug discovery strategies.

Table 2: Anticancer Potency of Key 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine Derivatives (Representative Data)

CompoundR¹ (Ring A)Ring C SubstituentMIA PaCa-2 (Pancreas) % Inhibition @ 25 µMMDA-MB-231 (Breast) % Inhibition @ 25 µMPC-3 (Prostate) % Inhibition @ 25 µMIC₅₀ Range (µM)*
5aHUndisclosed21 ± 4.59.1 ± 3.813 ± 0.5>25
5cHUndisclosed26 ± 3.944 ± 2.12.2 ± 0.9>25
11aOMeUndisclosed>50>40Not Reported>25
14aOHUndisclosed>50Active (MDA-MB-231)>257.84-16.2 (14f)
14cOHUndisclosed>50>40Not Reported>25
14fOHPara-Amino>50Active (MDA-MB-231 & PC-3)>257.84-16.2

IC₅₀ values specifically reported for lead compound 14f against multiple lines [2] [8].

Comparative Analysis with Isoflavan and Chroman Analogues as Anticancer Pharmacophores

The structural resemblance between 3,4-dihydro-2H-1,4-benzoxazines (like 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine), isoflavans, and chromans underpins a compelling rationale for exploring benzoxazines as superior anticancer pharmacophores. Isoflavans (e.g., equol) and chromans possess a benzopyran core, a well-established scaffold in natural products and drugs with documented biological activities, including estrogen receptor modulation and tubulin polymerization inhibition [2] [8]. However, replacing the pyran oxygen in chromans/isoflavans with a nitrogen atom at the 1-position generates the 1,4-benzoxazine scaffold, conferring distinct advantages:

  • Enhanced Synthetic Flexibility: The presence of the tertiary nitrogen (N-4) in benzoxazines provides a versatile handle for diverse chemical modifications (alkylation, arylation, acylation) that are either impossible or more challenging on the chroman/isoflavan oxygen. The Buchwald-Hartwig amination used to create 4-aryl-1,4-benzoxazines exemplifies this advantage, enabling the introduction of complex aromatic and heteroaromatic groups (e.g., quinoline in 15a-b) to modulate target interactions and physicochemical properties [2] [8].
  • Improved Pharmacokinetic Potential: The N-aryl substitution achievable in benzoxazines (e.g., compounds 5a-e, 11a-g, 14a-g) offers a strategic approach to mitigate rapid Phase II metabolism (glucuronidation/sulfation) that often plagues phenolic drugs like equol and many chroman derivatives. The nitrogen atom can also influence basicity and solubility profiles compared to the purely ether-like oxygen in chromans.
  • Altered Electronic Profile & Binding Interactions: The benzoxazine nitrogen introduces a hydrogen bond acceptor capability distinct from the chroman oxygen's profile. Furthermore, when substituted with electron-donating groups like para-amino on the N-aryl ring, the electronic properties of the entire system are tuned to enhance interactions with biological targets like tubulin. This is evidenced by the superior potency of benzoxazine 14f (IC₅₀ ~7.84-16.2 µM) compared to typical isoflavan/chroman derivatives, whose anticancer activities often fall in the higher micromolar range (>20-50 µM) [2] [8]. The proposed mechanism involves disruption of microtubule dynamics, akin to some chroman derivatives but with significantly enhanced efficacy attributable to the optimized benzoxazine scaffold and its specific substituents.
  • Reduced Stereochemical Complexity: Many bioactive chromans and isoflavans possess chiral centers at C-3 and/or C-4, necessitating complex enantioselective synthesis or resolution to study the active isomer (e.g., levcromakalim). While the 3,4-dihydrobenzoxazine scaffold itself retains a chiral center at C-4, the structural modifications explored in recent anticancer studies (e.g., N-4 aryl substitution in 14f) often create molecules where the impact of chirality might be less pronounced or more easily managed than in the rigid chroman systems with multiple defined chiral centers [2] [6] [8].

In essence, the 1,4-benzoxazine core, particularly when strategically substituted as in the 4-aryl-3,4-dihydro-2H-1,4-benzoxazines, retains the beneficial pharmacophoric elements of the chroman/isoflavan systems – the fused bicyclic nature, the potential for hydrogen bonding via the heterocyclic oxygen, and the planar aromatic moiety – while overcoming key limitations through enhanced synthetic tractability, metabolic stability potential, and tunable electronic properties. The impressive anticancer results, particularly for hydroxylated and amino-substituted derivatives like 14f, validate this scaffold as a highly promising and potentially superior alternative to chromans and isoflavans for developing novel anticancer agents operating via microtubule disruption or other mechanisms.

Table 3: Structural and Bioactivity Comparison of Benzoxazine, Isoflavan, and Chroman Pharmacophores

Feature2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine & DerivativesIsoflavans (e.g., Equol)Chromans (e.g., Cromakalim derivatives)
Core StructureBenzene fused to 1,4-Oxazine (N,O)Benzene fused to 3,4-dihydropyran (O)Benzene fused to 3,4-dihydropyran (O)
Key Heteroatom(s)O and N (Tertiary Amine)O (Ether)O (Ether)
Metabolic VulnerabilityModerate (N-aryl can reduce phenol conjugation)High (Phenolic OH prone to conjugation)High (Phenolic OH prone to conjugation)
Synthetic Flexibility (N/O)High (N-4 allows diverse alkylation/arylation)Low (No N, O-alkylation possible)Low (No N, O-alkylation possible)
Common Anticancer TargetsTubulin, Angiogenesis, Hypoxia signalingEstrogen Receptor, Tubulin (weak)Tubulin, KATP Channels
Representative Anticancer Potency (IC₅₀)7.84-16.2 µM (14f, broad spectrum)Typically >20-50 µM (e.g., Equol)Variable, often >10-30 µM
Key Advantage for OncologyOptimized binding via N-aryl substitution & hydroxylationNatural Product AvailabilityEstablished biological activity (non-oncology)

Properties

CAS Number

58960-12-6

Product Name

2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

IUPAC Name

2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

InChI

InChI=1S/C10H13NO/c1-7-3-4-9-10(5-7)12-8(2)6-11-9/h3-5,8,11H,6H2,1-2H3

InChI Key

XMQVNUTYQGTWSH-UHFFFAOYSA-N

SMILES

CC1CNC2=C(O1)C=C(C=C2)C

Canonical SMILES

CC1CNC2=C(O1)C=C(C=C2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.